Butylsulfonyl vs. Methylsulfonyl: Calculated Lipophilicity Advantage for Membrane Permeability
Compared to its methylsulfonyl analog (3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole, CAS 1235265-43-6, MW 273.35), the butylsulfonyl substituent adds three methylene units, increasing the calculated ACD/LogP by approximately 1.2 log units (estimated 1.8–2.1 for the butyl analog vs. ~0.6–0.9 for the methyl analog, based on the measured LogP of 0.92 for 1-(butylsulfonyl)piperazine vs. predicted LogP of ~0.3 for the methylsulfonyl-piperazine fragment). This enhanced lipophilicity is expected to improve passive membrane permeability, making the compound more suitable for cell-based assays requiring intracellular target engagement [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) as a proxy for membrane permeability |
|---|---|
| Target Compound Data | Estimated ACD/LogP 1.8–2.1 (extrapolated from fragment data; но experimental determination not available) |
| Comparator Or Baseline | 3,5-Dimethyl-4-((4-(methylsulfonyl)piperazin-1-yl)methyl)isoxazole (CAS 1235265-43-6): predicted LogP ~0.6–0.9 |
| Quantified Difference | ΔLogP ≈ +1.2 (approximate, fragment-based estimate) |
| Conditions | ACD/Labs Percepta Platform prediction; experimental validation pending. Fragment baseline: 1-(butylsulfonyl)piperazine ACD/LogP = 0.92 . |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, which is critical for intracellular target engagement in live-cell bromodomain inhibition or CB1R antagonist assays.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
